Betaalanyl-l-histidine
Description
Historical Discovery and Fundamental Identification as an Endogenous Dipeptide
The discovery of beta-alanyl-L-histidine dates back to 1900, when Russian chemist Vladimir Gulewitsch and his colleague S. Amiradžibi first isolated the substance from meat extract. mdpi.comnih.govmdpi.com Initially named carnosine from the Latin word "carnis" for flesh, its chemical structure as a dipeptide consisting of β-alanine and L-histidine was later established by Gulewitsch. icdst.org This identification marked a significant step in understanding the composition of non-protein nitrogenous compounds in muscle tissue. physiology.org
Further research solidified its status as an endogenous dipeptide, meaning it is naturally synthesized within the body. wikipedia.orgmdpi.com The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, which joins its constituent amino acids, β-alanine and L-histidine. mdpi.comnih.gov While L-histidine is an essential amino acid that must be obtained through diet, β-alanine is synthesized in the liver. nih.gov The discovery and subsequent characterization of carnosine laid the groundwork for over a century of research into its physiological roles. msu.ru
Endogenous Presence and Distribution in Vertebrate Tissues and Biological Fluids
Beta-alanyl-L-histidine is widely distributed throughout the bodies of vertebrates, with particularly high concentrations found in excitable tissues such as skeletal muscle and the brain. wikipedia.orgaginganddisease.orgnih.gov In fact, approximately 99% of the body's carnosine is located in muscle tissue. mdpi.commdpi.com Its concentration in skeletal muscle can be as high as 20 mM, while in the brain, it can reach up to 5 mM. nih.gov
The presence of carnosine is not limited to muscle and brain; it is also found in the heart, kidneys, stomach, and olfactory bulbs. oup.comresearchgate.net While it is abundant in these tissues, carnosine is typically not detectable in plasma, liver, or lungs in significant amounts. aginganddisease.org The levels of carnosine in various tissues are influenced by factors such as diet and age. oup.comkoreascience.kr For instance, dietary intake of meat can influence tissue carnosine concentrations. nih.gov
The distribution of carnosine and its methylated derivatives, anserine (B1665513) and balenine (B107396) (also known as ophidine), varies among different animal species. physiology.orgvliz.be In many vertebrates, these histidine-containing dipeptides are major components of skeletal muscle, the heart, and the central nervous system. koreascience.kr The specific distribution patterns of these dipeptides continue to be an active area of research. vliz.be
Table 1: Distribution of Beta-alanyl-L-histidine in Vertebrate Tissues
| Tissue | Concentration Range | Key Functions |
| Skeletal Muscle | High (up to 20 mM) nih.gov | pH buffering, antioxidant, regulation of calcium sensitivity msu.runih.gov |
| Brain | High (up to 5 mM) nih.gov | Neurotransmitter/neuromodulator, antioxidant, anti-glycation mdpi.comnih.gov |
| Heart | High aginganddisease.orgmdpi.com | Regulation of contractility, antioxidant oup.com |
| Olfactory Bulb | Present nih.govoup.com | Potential role in olfaction nih.gov |
| Kidney | Present aginganddisease.orgoup.com | Protective effects d-nb.info |
Overview of Core Biochemical Functions and Mechanistic Categories
The scientific community has identified a wide array of biochemical functions for beta-alanyl-L-histidine, highlighting its versatile and multimodal mechanism of action. mdpi.comencyclopedia.pub These functions can be broadly categorized as follows:
pH Buffering: One of the earliest and most well-established functions of carnosine is its role as an intracellular pH buffer. msu.ru With a pKa value of 6.9, it is particularly effective at buffering the pH changes that occur in muscle during intense exercise due to the accumulation of lactic acid. msu.ru
Antioxidant Activity: Carnosine is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). oup.comd-nb.info It can also chelate pro-oxidative metal ions, such as copper and zinc, further mitigating oxidative stress. wikipedia.orgresearchgate.net This antioxidant capacity helps protect cells from damage caused by free radicals. nih.gov
Anti-glycation and Anti-crosslinking: Carnosine has been shown to inhibit the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), which are associated with aging and various diseases. encyclopedia.pubusp.br It achieves this by reacting with and detoxifying reactive carbonyl species like methylglyoxal (B44143). encyclopedia.pub Furthermore, it can inhibit protein-protein and DNA-protein cross-linking induced by aldehydes. nih.gov
Modulation of Enzyme Activity and Cellular Signaling: Research indicates that carnosine can modulate the activity of various enzymes. nih.gov For example, it has been shown to stimulate the activity of fructose (B13574) 1,6-bisphosphatase, an enzyme involved in gluconeogenesis. d-nb.info It may also influence cellular signaling pathways and gene expression. d-nb.info
Regulation of Calcium Signaling: In muscle cells, carnosine has been found to play a role in regulating intracellular calcium levels. nih.gov It can induce the release of calcium from the sarcoplasmic reticulum and increase the calcium sensitivity of contractile proteins, thereby influencing muscle contractility. oup.comnih.gov
Neurotransmission and Neuroprotection: In the brain, carnosine is considered a putative neurotransmitter or neuromodulator. mdpi.comnih.gov Its antioxidant and anti-glycation properties also contribute to its neuroprotective effects, potentially playing a role in mitigating the progression of neurodegenerative diseases. nih.gov
Immunomodulation: Emerging evidence suggests that carnosine can modulate the function of immune cells. mdpi.com It has been observed to influence macrophage activity, for instance. nih.gov
Table 2: Mechanistic Categories of Beta-alanyl-L-histidine
| Mechanistic Category | Description |
| pH Buffering | Maintains intracellular pH homeostasis, particularly in muscle tissue. msu.ru |
| Antioxidant | Scavenges free radicals and chelates metal ions to reduce oxidative stress. oup.comd-nb.info |
| Anti-glycation | Inhibits the formation of harmful advanced glycation end-products (AGEs). encyclopedia.pub |
| Enzyme Modulation | Influences the activity of various metabolic enzymes. d-nb.infonih.gov |
| Calcium Regulation | Modulates intracellular calcium concentrations and sensitivity in muscle cells. nih.gov |
| Neuro-activity | Acts as a potential neurotransmitter and provides neuroprotection. mdpi.comnih.gov |
| Immunomodulation | Influences the function of immune cells like macrophages. mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDMUUFPQAZJY-GUJSIPDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biosynthesis and Catabolic Pathways of Beta Alanyl L Histidine
Precursor Substrate Metabolism
Beta-alanine (B559535) is not incorporated into proteins and its primary metabolic fate is the synthesis of beta-alanyl-L-histidine and related dipeptides. google.comwikipedia.org A major source of endogenous beta-alanine is the catabolism of the pyrimidine (B1678525) bases, uracil (B121893) and thymine. google.comnih.govnih.gov This reductive pathway involves a series of enzymatic steps:
Dihydropyrimidine Dehydrogenase: This enzyme initiates the degradation of uracil and thymine. nih.gov
Dihydropyrimidinase: The product of the first reaction is then acted upon by this enzyme. nih.gov
β-ureidopropionase: The final step in this pathway yields β-alanine, carbon dioxide, and ammonia. nih.gov
This pathway serves not only to maintain pyrimidine homeostasis but also to recycle pyrimidine nitrogen into general nitrogen metabolism. nih.gov
| Enzyme | EC Number | Function | Reference |
|---|---|---|---|
| Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Catalyzes the initial reduction of uracil and thymine. | nih.gov |
| Dihydropyrimidinase | 3.5.2.2 | Hydrolyzes the dihydropyrimidine ring. | nih.gov |
| β-ureidopropionase | 3.5.1.6 | Produces β-alanine, CO2, and NH3. | nih.gov |
L-histidine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.govwikipedia.org Its primary role is in protein synthesis, but it also serves as a precursor for the synthesis of histamine (B1213489) and beta-alanyl-L-histidine. nih.govwikipedia.orgreactome.org The availability of L-histidine for dipeptide synthesis is therefore dependent on dietary intake and the rate of protein turnover. The imidazole (B134444) side chain of histidine is crucial for the biological activity of beta-alanyl-L-histidine. researchgate.net While the synthesis of histidine-containing peptides can be challenging due to the nucleophilic nature of the imidazole side chain, specific enzymatic processes in vivo efficiently incorporate it into the dipeptide structure. nih.gov
Enzymology of Beta-alanyl-L-histidine Synthesis
The formation of the peptide bond between beta-alanine and L-histidine is an energy-dependent process catalyzed by a specific synthase.
The synthesis of beta-alanyl-L-histidine is catalyzed by the enzyme Carnosine Synthase 1 (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1). reactome.orgnih.govebi.ac.uk This enzyme belongs to the ATP-grasp family of ligases and utilizes the energy from ATP hydrolysis to form the peptide bond between beta-alanine and L-histidine. nih.govreactome.orgd-nb.info CARNS1 exhibits a high specificity for its substrates, transforming ATP, L-histidine, and beta-alanine into carnosine, adenosine (B11128) monophosphate (AMP), and pyrophosphate. reactome.org Studies have shown that dietary supplementation with beta-alanine can lead to an upregulation of CARNS1 gene expression. mdpi.com
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Name | Carnosine Synthase 1 (CARNS1) | reactome.orgebi.ac.uk |
| Alternate Name | ATP-grasp domain-containing protein 1 (ATPGD1) | nih.govebi.ac.uk |
| EC Number | 6.3.2.11 | nih.gov |
| Function | Catalyzes the ATP-dependent synthesis of beta-alanyl-L-histidine. | nih.govreactome.org |
| Substrates | Beta-alanine, L-histidine, ATP | reactome.org |
| Products | Beta-alanyl-L-histidine, AMP, Diphosphate | reactome.org |
Research indicates that the availability of beta-alanine is the rate-limiting factor in the synthesis of beta-alanyl-L-histidine in human skeletal muscle. wikipedia.orgnih.gov Studies have shown that while supplementation with L-histidine alone does not increase muscle carnosine levels, supplementation with beta-alanine does. nih.gov However, prolonged beta-alanine supplementation can lead to a decrease in muscle and plasma histidine levels, suggesting that while not initially rate-limiting, the availability of L-histidine is not infinite and can be depleted. nih.gov
Enzymatic Degradation of Beta-alanyl-L-histidine
The breakdown of beta-alanyl-L-histidine into its constituent amino acids is carried out by a class of enzymes known as carnosinases. mdpi.comnih.gov In humans, there are two main types of carnosinases:
Serum Carnosinase (CNDP1): Found in the blood plasma, this enzyme hydrolyzes beta-alanyl-L-histidine in circulation. mdpi.comnih.gov
Cytosolic Carnosinase (CNDP2): This enzyme is located within the cells and is responsible for the intracellular degradation of the dipeptide. mdpi.com
These enzymes belong to the M20 metalloprotease family and regulate the levels of beta-alanyl-L-histidine in various tissues and biological fluids. mdpi.com
Carnosine Dipeptidase Isoforms (CNDP1, CNDP2) and Specificity
The breakdown of Beta-alanyl-L-histidine is primarily catalyzed by a class of enzymes known as carnosine dipeptidases or carnosinases. In humans, two main isoforms have been identified: CNDP1 and CNDP2. researchgate.net These isoforms exhibit distinct substrate specificities and tissue distributions.
CNDP1 , also referred to as serum carnosinase, is a secreted metalloprotease found in blood serum and the brain. researchgate.netnih.gov It displays a narrow substrate specificity, preferentially hydrolyzing Xaa-His dipeptides, with a high affinity for carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine). researchgate.netnih.gov The optimal pH for CNDP1 activity is around 8.5. nih.gov
CNDP2 , or cytosolic nonspecific dipeptidase, is ubiquitously expressed in various human tissues. researchgate.net Unlike CNDP1, CNDP2 has a broader substrate specificity and is not limited to Xaa-His dipeptides. nih.gov Its activity is dependent on the presence of manganese ions (Mn²⁺) and it is sensitive to inhibition by bestatin. nih.gov While it can hydrolyze carnosine, it does so optimally at a more alkaline pH of 9.5 and does not hydrolyze homocarnosine at all. researchgate.netnih.gov
Table 1: Comparison of Carnosine Dipeptidase Isoforms
| Feature | CNDP1 (Serum Carnosinase) | CNDP2 (Cytosolic Nonspecific Dipeptidase) |
| Location | Secreted (Serum, Brain) | Cytosolic (Ubiquitous) |
| Substrate Specificity | Narrow (Xaa-His dipeptides, e.g., Carnosine, Homocarnosine) | Broad (Various dipeptides) |
| Optimal pH | ~8.5 | ~9.5 (for Carnosine) |
| Metal Ion Dependence | Zinc metalloprotease | Requires Mn²⁺ for full activity |
| Inhibition by Bestatin | Insensitive | Sensitive |
Hydrolysis Products: Beta-alanine and L-histidine
The enzymatic action of carnosinases on Beta-alanyl-L-histidine results in the cleavage of the peptide bond, yielding its constituent amino acids: beta-alanine and L-histidine. researchgate.netcngb.orgnih.gov This hydrolysis is a critical step in the catabolism of carnosine, releasing these precursors for various metabolic processes. Beta-alanine is considered the rate-limiting factor in the synthesis of carnosine. researchgate.netcngb.org
Other Catabolic Transformations (e.g., N-methylation to Anserine)
Beyond hydrolysis, Beta-alanyl-L-histidine can undergo other metabolic transformations, most notably N-methylation to form anserine (B1665513) (β-alanyl-Nπ-methyl-L-histidine). nih.gov This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of the histidine residue in carnosine. medchemexpress.com The enzyme responsible for this transformation is carnosine N-methyltransferase (EC 2.1.1.22). medchemexpress.comnih.gov This process represents a significant metabolic pathway for carnosine, leading to the formation of a structurally related and functionally similar dipeptide.
Related Histidine-Containing Dipeptides and Analogues
Beta-alanyl-L-histidine is part of a larger family of histidine-containing dipeptides (HCDs), which share structural similarities and are interconnected through metabolic pathways.
Structural and Metabolic Interrelationships with Homocarnosine, Anserine, Ophidine/Balenine (B107396), and Carcinine
Homocarnosine: Structurally similar to carnosine, homocarnosine is composed of γ-aminobutyric acid (GABA) instead of beta-alanine, linked to L-histidine. nih.govmedchemexpress.com It is found predominantly in the brain and is also a substrate for CNDP1. researchgate.netnih.gov The synthesis of both carnosine and homocarnosine is catalyzed by carnosine synthase, which can utilize either beta-alanine or GABA. nih.gov
Anserine and Ophidine/Balenine: These are methylated derivatives of carnosine. Anserine is β-alanyl-Nπ-methyl-L-histidine, while ophidine (also known as balenine) is β-alanyl-Nτ-methyl-L-histidine. nih.govtaylorfrancis.com They are abundant in the skeletal muscle of many vertebrates. nih.gov Their synthesis is a direct metabolic continuation from carnosine via methylation. researchgate.net
Carcinine: This dipeptide consists of beta-alanine and histamine (the decarboxylated form of histidine). nih.gov It shares the beta-alanyl moiety with carnosine and is recognized for its antioxidant properties. nih.gov
Table 2: Structural Composition of Related Histidine-Containing Dipeptides
| Dipeptide | Component 1 | Component 2 |
| Beta-alanyl-L-histidine (Carnosine) | Beta-alanine | L-histidine |
| Homocarnosine | γ-aminobutyric acid (GABA) | L-histidine |
| Anserine | Beta-alanine | Nπ-methyl-L-histidine |
| Ophidine/Balenine | Beta-alanine | Nτ-methyl-L-histidine |
| Carcinine | Beta-alanine | Histamine |
Biosynthetic Pathways of Methylated Analogues
The primary pathway for the biosynthesis of methylated analogues like anserine and ophidine/balenine is the methylation of pre-formed carnosine. researchgate.net This reaction is catalyzed by carnosine N-methyltransferase. nih.gov An alternative, though less common, pathway for anserine synthesis involves the direct ligation of beta-alanine to a pre-methylated histidine (1-methyl-histidine) by carnosine synthase. researchgate.net The availability of carnosine as a substrate is therefore a key determinant in the production of these methylated dipeptides in tissues where the necessary enzymes are present.
Fundamental Molecular Mechanisms of Beta Alanyl L Histidine Action
Reactive Species Scavenging and Antioxidant Mechanisms
Beta-alanyl-L-histidine, commonly known as carnosine, exhibits potent antioxidant properties through several distinct mechanisms. These range from the direct neutralization of harmful reactive species to the modulation of endogenous antioxidant pathways.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Beta-alanyl-L-histidine has been demonstrated to be an effective direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). encyclopedia.pubuwa.edu.au Its chemical structure, particularly the imidazole (B134444) ring of the histidine residue, is crucial for this activity. encyclopedia.pub This dipeptide can neutralize a variety of these damaging molecules, which are byproducts of normal metabolism and external stressors. By directly quenching these free radicals, Beta-alanyl-L-histidine helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. researchgate.net Studies have shown its ability to scavenge superoxide (B77818) anions and peroxyl radicals, thereby reducing oxidative stress within tissues. nih.gov This direct antioxidant action is a primary contributor to its protective effects in biological systems. nih.gov
Interaction with Specific Oxidative Species (e.g., Hydroxyl Radicals, Peroxyl Radicals, Singlet Oxygen, Hypochlorous Acid)
The scavenging activity of Beta-alanyl-L-histidine extends to specific, highly reactive oxidative species. It is recognized as a good scavenger of hydroxyl radicals (•OH), one of the most damaging free radicals in the body. rsc.orgresearchgate.net Research confirms its capacity to interact with and neutralize peroxyl radicals (ROO•), which are involved in the propagation of lipid peroxidation. uwa.edu.aursc.orgmdpi.com
The histidine component of the dipeptide is known to react with singlet oxygen, another high-energy form of oxygen that can cause cellular damage. Furthermore, Beta-alanyl-L-histidine demonstrates a significant protective role against hypochlorous acid (HOCl), a potent oxidant produced by immune cells. encyclopedia.pubnih.gov It reacts rapidly with HOCl to form less reactive chloramine (B81541) compounds, thereby preventing HOCl from damaging host tissues during inflammation. uwa.edu.au This reaction with hypochlorous acid is a key aspect of its antioxidant and cytoprotective functions. encyclopedia.pub
| Oxidative Species | Interaction Mechanism | Reference |
|---|---|---|
| Hydroxyl Radicals (•OH) | Direct scavenging | rsc.orgresearchgate.net |
| Peroxyl Radicals (ROO•) | Direct scavenging, inhibition of lipid peroxidation | uwa.edu.aumdpi.com |
| Singlet Oxygen (¹O₂) | Quenching, primarily via the histidine residue | |
| Hypochlorous Acid (HOCl) | Forms less reactive chloramine adducts | encyclopedia.pubnih.gov |
Indirect Antioxidant Mechanisms (e.g., Modulation of Nrf2 Pathway Activity)
Beyond its direct scavenging activities, Beta-alanyl-L-histidine exerts indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Beta-alanyl-L-histidine can promote the expression and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This activation of the body's own defense systems provides a broader and more sustained antioxidant response compared to direct scavenging alone. nih.gov In some cellular models, it has been observed that Beta-alanyl-L-histidine can downregulate the Nrf2/HO-1 pathway once oxidative stress is alleviated, suggesting a modulatory role.
Carbonyl Scavenging and Anti-Glycation Mechanisms
A crucial aspect of Beta-alanyl-L-histidine's protective function is its ability to counteract damage from reactive carbonyl species (RCS), which are key mediators in the process of glycation.
Direct Adduct Formation with Reactive Carbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal)
Beta-alanyl-L-histidine is a potent scavenger of reactive carbonyl species (RCS), such as methylglyoxal (MGO) and glyoxal. These compounds are byproducts of glucose and lipid metabolism and can react with proteins and nucleic acids, causing cellular dysfunction. Beta-alanyl-L-histidine directly reacts with these harmful carbonyls to form stable adducts, a process sometimes referred to as "carnosinylation". This quenching activity prevents the carbonyl compounds from reacting with essential biomolecules. The imidazole ring of the histidine moiety is instrumental in detoxifying these reactive species. By forming these adducts, which can then be metabolized or excreted, Beta-alanyl-L-histidine effectively neutralizes the threat posed by carbonyl stress.
| Reactive Carbonyl Species | Observed Effect of Beta-alanyl-L-histidine | Reference |
|---|---|---|
| Methylglyoxal (MGO) | Forms adducts, prevents MGO-induced protein modification and toxicity | |
| Glyoxal | Acts as a scavenger, forming adducts to prevent glycation | |
| 4-hydroxynonenal (B163490) (HNE) | Shown to be an effective scavenger, forming HNE-carnosine adducts | |
| Acrolein | Forms acrolein-carnosine adducts detected in human urine |
Inhibition of Advanced Glycation End Products (AGEs) and Advanced Lipoxidation End Products (ALEs) Formation
By scavenging reactive carbonyl precursors, Beta-alanyl-L-histidine is a powerful inhibitor of the formation of Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs). nih.gov AGEs and ALEs are complex, heterogeneous compounds formed when sugars and lipids react non-enzymatically with proteins, lipids, and nucleic acids. The accumulation of these products is implicated in aging and the progression of numerous chronic diseases. Beta-alanyl-L-histidine intervenes in this process by trapping the reactive carbonyl intermediates like methylglyoxal, thus preventing them from cross-linking and damaging proteins. This anti-glycating action helps preserve the structure and function of proteins, mitigating the deleterious consequences of AGE and ALE accumulation. Research indicates that Beta-alanyl-L-histidine can prevent the formation of specific AGEs such as carboxymethyl lysine (B10760008) (CML) and pentosidine (B29645).
Reversal of Glycated Proteins
Beta-alanyl-L-histidine, commonly known as carnosine, demonstrates significant anti-glycating properties. wikipedia.org Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or DNA, which leads to the formation of Advanced Glycation End-products (AGEs). nih.govresearchgate.net These AGEs are implicated in the development and progression of various degenerative conditions. wikipedia.org
Research indicates that Beta-alanyl-L-histidine can inhibit the formation of AGEs. nih.gov A systematic review of 36 studies, including in vitro, animal, and human research, concluded that carnosine can prevent AGE formation. nih.gov The proposed mechanisms for this anti-glycating activity are multifaceted. Beta-alanyl-L-histidine can scavenge reactive carbonyl species, which are precursors to AGEs, and may also react directly with reducing sugars, preventing them from modifying proteins. researchgate.netresearchgate.net
Furthermore, some studies suggest that Beta-alanyl-L-histidine may not only prevent the formation of AGEs but also reverse previously formed AGEs. researchgate.netnih.gov This potential for reversal is attributed to a process known as "transglycation," where the dipeptide can react with early glycation products, thereby liberating the original protein and preventing its further degradation into cross-linked AGEs. researchgate.net This action helps to mitigate the damage caused by protein glycation, which is a hallmark of aging and various metabolic diseases. researchgate.netnih.gov
| Study Type | Key Findings | References |
|---|---|---|
| Systematic Review | Concluded from 34 out of 36 studies that carnosine prevents the formation of Advanced Glycation End-products (AGEs). | nih.gov |
| In Vitro Studies | Demonstrated that carnosine significantly reduces fructose-mediated glycation of human serum albumin, quenching the formation of fluorescent AGEs like pentosidine by 66%. | researchgate.net |
| Review Articles | Suggests carnosine prevents AGE formation by reducing blood glucose, preventing early glycation, and potentially reversing previously formed AGEs through mechanisms like "transglycation". | researchgate.netnih.gov |
Proton Buffering and pH Homeostasis Modulation
A primary physiological role of Beta-alanyl-L-histidine is its function as a potent intracellular pH buffer. physiology.orgnih.gov This capacity is principally attributed to the imidazole ring of its L-histidine residue. nih.govmsu.ru The pKa value of Beta-alanyl-L-histidine is approximately 6.83, which is very close to the physiological intracellular pH (pHi). wikipedia.org This chemical characteristic makes it an exceptionally effective buffer within the cellular environment, as it can readily accept or donate protons to resist significant shifts in pH. msu.ru
During periods of intense metabolic activity, such as anaerobic exercise, the production of lactic acid and the hydrolysis of ATP release a large number of protons (H+), leading to a decrease in intracellular pH (acidosis). msu.ru The imidazole ring of Beta-alanyl-L-histidine can sequester these excess protons, thereby neutralizing the acidic environment. nih.govmsu.ru This process, known as proton buffering, is crucial for maintaining the acid-base balance necessary for the optimal function of cellular enzymes and contractile proteins. msu.ruresearchgate.net The ability to maintain pH homeostasis is a fundamental aspect of cellular function, and the imidazole moiety is the primary bioactive component responsible for this action in Beta-alanyl-L-histidine. physiology.org
Beta-alanyl-L-histidine is found in high concentrations in excitable tissues such as skeletal muscle and the brain, where maintaining pH homeostasis is critical for function. wikipedia.orgphysiology.orgmdpi.com In skeletal muscle, it is a major contributor to the non-bicarbonate buffering capacity, accounting for 10-20% of the total buffering in muscle fibers. wikipedia.org This high concentration allows muscle cells to withstand the significant acid load produced during high-intensity, anaerobic exercise. msu.ruresearchgate.net By buffering the protons, Beta-alanyl-L-histidine helps to delay the onset of muscle fatigue, which is partly caused by the inhibitory effects of acidosis on glycolytic enzymes and the calcium-handling machinery of muscle cells. msu.ru
Metal Ion Chelation and Redox Modulation
Beta-alanyl-L-histidine possesses the ability to chelate divalent metal ions, a property that contributes significantly to its biological activities. wikipedia.orgphysiology.org It forms coordination complexes with various metal cations, including copper (Cu²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺). wikipedia.orgnih.govnih.govresearchgate.net The formation of these complexes involves the imidazole ring, the amino group, and the carboxyl group of the dipeptide, which act as ligands, binding to the metal ion. acs.org
The chelation of copper by Beta-alanyl-L-histidine has been extensively studied. It can form several structurally different complexes with Cu²⁺ depending on the pH and the relative concentrations of the dipeptide and the metal ion. acs.orgacs.org Spectroscopic studies have confirmed the formation of carnosine-Cu(II) complexes, which can prevent the inhibitory actions of free copper on certain receptors. nih.govnih.gov Similarly, Beta-alanyl-L-histidine forms stable complexes with zinc. nih.gov The compound beta-Alanyl-L-histidinato zinc (AHZ) has been shown to have more potent effects on bone metabolism than zinc sulfate (B86663) alone, suggesting that the chelated form enhances the biological activity of zinc. nih.govnih.gov The dipeptide also demonstrates the ability to form complexes with magnesium. wikipedia.org
| Divalent Metal Ion | Nature of Interaction | Observed Effects of Complexation | References |
|---|---|---|---|
| Copper (Cu²⁺) | Forms multiple, pH-dependent complexes. | Prevents and reverses copper-induced inhibition of P2X4 and P2X7 receptors. Does not negatively impact the dipeptide's radical-scavenging ability. | nih.govacs.orgnih.gov |
| Zinc (Zn²⁺) | Forms a chelated compound (AHZ). | Enhances the effect of zinc on bone metabolism; AHZ is more potent than zinc sulfate. Attenuates ROS-driven cytosolic zinc rises. | nih.govnih.govplos.org |
| Magnesium (Mg²⁺) | Forms complexes. | The behavior of carnosine in aqueous solution and its complexation mechanisms with Mg²⁺ have been investigated. | wikipedia.org |
The chelation of copper, for example, is not detrimental to the radical-scavenging ability of Beta-alanyl-L-histidine itself. nih.gov In fact, by binding the metal, it mitigates the metal's capacity to catalyze the formation of reactive oxygen species (ROS). nih.gov This effectively attenuates the pro-oxidant effects of the metal ions. plos.orgnih.gov Studies have shown that Beta-alanyl-L-histidine can protect against metal-induced toxicity, such as that caused by cadmium, by preventing the development of oxidative stress. researchgate.net This dual function of both scavenging existing free radicals and preventing their formation via metal chelation makes Beta-alanyl-L-histidine a versatile antioxidant. nih.gov
Influence on Cellular Copper Homeostasis
Beta-alanyl-L-histidine, also known as carnosine, plays a significant role in maintaining cellular copper homeostasis. nih.govphysiology.org Its ability to chelate metal ions, particularly copper (Cu2+), is a key aspect of this function. researchgate.netmdpi.com Dysregulation of copper levels can lead to oxidative stress and cellular damage, making the regulatory role of carnosine crucial. physiology.org
Research indicates that carnosine can intercept the regulatory pathways of copper homeostasis in nervous cells and tissues. nih.govphysiology.org It is considered a novel active molecule within the network of ligands and chaperones that physiologically regulate the balance of this essential metal. nih.govphysiology.org By forming complexes with copper ions, carnosine can prevent them from participating in potentially harmful reactions, such as the Fenton reaction, which generates damaging radical species. nih.gov
The interaction between carnosine and copper is multifaceted. It not only involves chelation but also influences the copper-sensing system of cells. nih.gov Studies have shown that carnosine can modulate the Sp1-Slc31a1/Ctr1 copper-sensing system, thereby influencing copper uptake and distribution within cells. nih.govphysiology.org This suggests that carnosine is more than a simple chelator; it actively participates in the cellular mechanisms that manage copper levels.
Furthermore, the formation of carnosine-copper complexes does not impair the dipeptide's ability to scavenge free radicals. nih.gov This dual function—chelating excess copper and neutralizing reactive oxygen species—highlights the protective role of carnosine against copper-induced cellular damage. nih.gov
Table 1: Effects of Beta-alanyl-L-histidine on Cellular Copper Homeostasis
| Mechanism | Effect | References |
|---|---|---|
| Copper Chelation | Forms complexes with Cu2+ ions, preventing their participation in harmful reactions. | researchgate.netmdpi.comnih.gov |
| Modulation of Copper-Sensing System | Influences the Sp1-Slc31a1/Ctr1 pathway, affecting cellular copper uptake and distribution. | nih.govphysiology.org |
| Radical Scavenging | The carnosine-copper complex retains the ability to scavenge hydroxyl radicals. | nih.gov |
| Neuroprotection | Exhibits neuroprotective activity against Cu2+-driven neurotoxicity. | mdpi.com |
Enzyme Modulation and Functional Regulation
Beta-alanyl-L-histidine has been shown to modulate the activity of various enzymes, thereby regulating their function within the cell.
A notable example of enzyme modulation by Beta-alanyl-L-histidine is its effect on Fructose (B13574) 1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govnih.govmicrobialcell.com Studies have demonstrated that carnosine, along with its constituent amino acid histidine, can increase the activity of rabbit muscle Fructose 1,6-bisphosphatase at a neutral pH. nih.gov This activation is characterized by positive cooperativity. nih.gov
In the presence of carnosine, the optimal pH for FBPase activity shifts from 8.0 to 7.4. nih.gov This suggests that carnosine can enhance the enzyme's function under physiological conditions. The mechanism of activation involves the removal of inhibitory zinc ions (Zn2+) from the enzyme. nih.gov Fructose 1,6-bisphosphatase can bind zinc, which inhibits its activity at low concentrations. nih.gov Carnosine and other histidine derivatives can chelate and remove these inhibitory zinc ions, leading to a concomitant increase in enzyme activity. nih.gov
Beta-alanyl-L-histidine's ability to chelate various metal ions, including zinc (Zn2+), copper (Cu2+), cobalt (Co2+), and nickel (Ni2+), allows it to interact with and modulate the function of metalloenzymes. researchgate.netmsu.ru Metalloenzymes are proteins that require a metal ion cofactor for their catalytic activity. The interaction of carnosine with these metal ions can either activate or inhibit the enzyme, depending on the specific enzyme and the metal ion involved.
For instance, the enzyme carnosinase, which hydrolyzes carnosine, is a zinc-dependent metalloprotein. msu.ru Its activity can be stabilized and even enhanced by other divalent metal cations like cadmium (Cd2+) and manganese (Mn2+). msu.ru Conversely, the manganese-activated form of the enzyme can be inhibited by zinc and cobalt. msu.ru The stability of the copper-carnosine complex is thought to explain why copper does not appear to inhibit this enzyme. msu.ru
Carnosine's interaction with zinc is also significant in the context of amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease. Zinc ions can promote the aggregation of Aβ peptides. nih.gov Carnosine can chelate zinc, thereby reducing its availability to interact with Aβ and consequently inhibiting zinc-induced aggregation. nih.gov This highlights an indirect way in which carnosine's metal-chelating properties can modulate pathological enzymatic and protein aggregation processes.
Table 2: Modulation of Enzyme Activity by Beta-alanyl-L-histidine
| Enzyme | Effect of Beta-alanyl-L-histidine | Mechanism | References |
|---|---|---|---|
| Fructose 1,6-bisphosphatase | Activation | Chelation and removal of inhibitory Zn2+ ions. | nih.gov |
| Carnosinase | Substrate; activity influenced by metal ion complexes | Carnosine is the substrate; its metal complexes affect enzyme kinetics. | msu.ru |
| Amyloid-β Aggregation (related to metalloproteinase activity) | Inhibition of Zn2+-induced aggregation | Chelation of Zn2+, preventing its interaction with Amyloid-β. | nih.gov |
Intracellular Signaling Pathway Modulation
Beta-alanyl-L-histidine can influence key intracellular signaling pathways that regulate a wide range of cellular processes, including cell growth, proliferation, and survival.
Beta-alanyl-L-histidine has been shown to modulate the Akt/mTOR/S6K signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov In human gastric carcinoma cells, carnosine was found to inhibit the activation of Akt, mTOR, and p70S6K proteins, similar to the action of the mTOR inhibitor rapamycin. nih.gov This inhibition of the Akt/mTOR/p70S6K pathway is a key mechanism through which carnosine exerts its anti-proliferative effects in these cancer cells. nih.gov The suppression of Akt phosphorylation by carnosine can also lead to the inhibition of 4E-BP1 phosphorylation, further contributing to the suppression of protein synthesis and cell growth. nih.gov
In addition to the Akt/mTOR pathway, Beta-alanyl-L-histidine also influences the mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and ERK pathways. researchgate.netnih.gov In porcine myoblasts, carnosine treatment was observed to affect the activation of the p38 MAPK-dependent pathway. researchgate.net In the context of diabetic retinopathy, carnosine has been shown to suppress the activation of the MAPK/ERK signaling pathway, suggesting this as a crucial mechanism for its protective effects. nih.govnih.gov Specifically, treatment with carnosine led to a significant suppression of ERK and phosphorylated ERK (p-ERK) expression. nih.govnih.gov
The modulation of signaling pathways by Beta-alanyl-L-histidine has a direct impact on cell cycle progression and proliferation. By inhibiting the Akt/mTOR/p70S6K pathway, carnosine can induce cell cycle arrest, typically at the G0/G1 phase. nih.gov This arrest is often accompanied by an increase in the level of the cell cycle inhibitor p21 and a reduction in the levels of G1/S transition-related proteins such as cyclin A and cyclin E. nih.gov
The anti-proliferative effects of carnosine have been observed in various cell types. For instance, in porcine myoblasts, carnosine has been shown to promote cell proliferation, in part through the activation of the Akt/mTOR/S6K signaling pathway. researchgate.net However, it's important to note that the effects of carnosine on proliferation can be concentration-dependent, with lower concentrations promoting proliferation and higher concentrations potentially having adverse effects. researchgate.net This highlights the complexity of carnosine's role in regulating cellular proliferation, which can vary depending on the cell type and the specific experimental conditions.
Table 3: Modulation of Intracellular Signaling by Beta-alanyl-L-histidine
| Signaling Pathway | Effect of Beta-alanyl-L-histidine | Downstream Consequences | References |
|---|---|---|---|
| Akt/mTOR/S6K | Inhibition of phosphorylation of Akt, mTOR, and p70S6K. | Inhibition of cell proliferation, cell cycle arrest at G0/G1. | nih.gov |
| p38 MAPK | Modulation of activation. | Varies depending on cell type and context. | researchgate.net |
| MAPK/ERK | Suppression of ERK and p-ERK expression. | Implicated in the prevention and treatment of diabetic retinopathy. | nih.govnih.gov |
Cellular Bioenergetics and Metabolic Regulation
Beta-alanyl-L-histidine has been shown to significantly influence the primary energy-producing pathways within the cell. Its effects are multifaceted, impacting both the generation of adenosine (B11128) triphosphate (ATP) and the balance between glycolytic and oxidative metabolism. This modulation of cellular bioenergetics is critical, particularly in tissues with high and fluctuating energy demands. nih.gov
Conversely, in other cell types like erythrocytes, carnosine has been observed to increase intracellular ATP production. researchgate.net This may be due to its ability to scavenge excess glyceraldehyde-3-phosphate, which in turn prevents the glycation and subsequent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. researchgate.net This suggests that carnosine's effect on ATP dynamics is not universally inhibitory but depends on the specific metabolic profile of the cell. mdpi.com
| Cell Type | Effect of Beta-alanyl-L-histidine on ATP Production | Potential Mechanism |
| Malignant Glioma Cells | Inhibition | Inhibition of anaerobic glycolysis. nih.govresearchgate.net |
| Human Gastric Cancer Cells | Decrease | Reduction of mitochondrial ATP-linked respiration. mdpi.com |
| Erythrocytes | Increase | Prevention of glycation of glyceraldehyde-3-phosphate dehydrogenase. researchgate.net |
Beta-alanyl-L-histidine modulates the balance between the two major energy pathways: glycolysis and oxidative phosphorylation. As cells transition from rapid growth to maturity, their primary mode of ATP generation often shifts from glycolysis to the more efficient oxidative phosphorylation. nih.gov Carnosine appears to influence this metabolic balance. In several cancer cell lines, carnosine has been shown to inhibit glycolysis. francis-press.comfigshare.com For example, in glioma cells, carnosine treatment led to a reduction in the expression of key glycolysis-related enzymes like GLUT1 and PFK1. francis-press.com Similarly, in human gastric cancer cells, carnosine was found to inhibit both mitochondrial respiration and the glycolysis pathway. figshare.com
This dual inhibition suggests a comprehensive modulatory role in cellular energy metabolism. mdpi.comresearchgate.net In glioblastoma cells, which heavily rely on glycolysis, carnosine's inhibition of this pathway can be compensated for if the cells are supplied with pyruvate, which fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation directly. nih.gov This highlights that carnosine's primary metabolic impact in these cells is on the glycolytic production of ATP. nih.gov The preference for carnosine in fast-twitch, glycolytic muscle fibers over slow-twitch, aerobic fibers suggests a complex role that argues against a simple pro-aerobic or anti-glycolytic function in all tissues. nih.gov
Calcium Homeostasis Regulation
Intracellular calcium (Ca²⁺) is a vital second messenger that governs numerous cellular processes, most notably muscle contraction. Beta-alanyl-L-histidine plays a significant role in regulating intracellular calcium dynamics through several distinct mechanisms. nih.govnih.gov
The sarcoplasmic reticulum (SR) is the primary intracellular calcium store in muscle cells, and its ability to release and reuptake Ca²⁺ is fundamental to excitation-contraction coupling. khanacademy.org Beta-alanyl-L-histidine has been shown to directly influence SR calcium handling. nih.gov In chemically skinned cardiomyocytes, carnosine increased the release of calcium from the sarcoplasmic reticulum without affecting the rate of its reuptake. nih.gov This action is mediated, at least in part, through the ryanodine (B192298) receptor (RyR), the main Ca²⁺ release channel on the SR membrane. nih.govnih.gov
Studies on human skeletal muscle fibers have further elucidated this effect. In type I fibers, carnosine potentiated caffeine-induced force responses beyond what could be explained by increased myofilament sensitivity alone, suggesting an enhanced Ca²⁺-induced Ca²⁺ release from the SR. nih.govuq.edu.au By promoting Ca²⁺ release from the SR, carnosine increases the availability of intracellular calcium, which is a key factor in enhancing muscle contractility. nih.govnih.gov
| Tissue/Cell Type | Effect on Sarcoplasmic Reticulum | Specific Mechanism |
| Rat Cardiomyocytes (skinned) | Increased Ca²⁺ release | Action on the ryanodine receptor (RyR). nih.govnih.gov |
| Human Skeletal Muscle (Type I fibers) | Potentiated Ca²⁺-induced Ca²⁺ release | Sensitization of the ryanodine receptor to Ca²⁺. nih.govuq.edu.auresearchgate.net |
Beyond increasing the availability of calcium, Beta-alanyl-L-histidine also enhances the sensitivity of the contractile apparatus to Ca²⁺. nih.govnih.gov Myofilament calcium sensitivity refers to the relationship between the concentration of free Ca²⁺ and the force generated by the muscle fiber. nih.govfrontiersin.org An increase in sensitivity means that more force can be produced at a given submaximal calcium concentration. researchgate.net
Research on mechanically skinned human skeletal muscle fibers demonstrated that carnosine significantly increased the Ca²⁺ sensitivity of the contractile apparatus in both type I and type II fibers. nih.govuq.edu.au This sensitizing effect is crucial for counteracting the negative impact of fatiguing metabolites, such as inorganic phosphate, which are known to reduce Ca²⁺ sensitivity during intense exercise. researchgate.net By enhancing myofilament Ca²⁺ sensitivity, carnosine helps to maintain or increase muscle force output, particularly under fatiguing conditions. nih.govresearchgate.net
| Muscle Fiber Type | Effect of Carnosine on Ca²⁺ Sensitivity | Reference |
| Human Skeletal Muscle (Type I) | Significant Increase | nih.govuq.edu.au |
| Human Skeletal Muscle (Type II) | Significant Increase | nih.govuq.edu.au |
A unique mechanism by which Beta-alanyl-L-histidine influences calcium homeostasis is by acting as a mobile cytoplasmic buffer that facilitates a Ca²⁺/H⁺ exchange. nih.govpnas.org Intracellular pH and calcium signaling are intricately linked, as protons (H⁺) generated during metabolism can compete with Ca²⁺ for binding sites on proteins. pnas.org
Beta-alanyl-L-histidine, along with other mobile buffers like ATP, can bind both Ca²⁺ and H⁺. In regions of localized acidity (higher H⁺ concentration), carnosine can release bound Ca²⁺ in exchange for binding H⁺. This action effectively creates localized gradients, transporting calcium across the cytosol in a hydrogen ion–coupled manner. nih.govpnas.org This process acts like a "pump without a membrane," capable of producing uphill Ca²⁺ movement into acidic zones, thereby recruiting Ca²⁺ to areas where it might be needed to overcome the inhibitory effects of H⁺ on Ca²⁺-activated processes. nih.govpnas.org This function is particularly relevant in contracting muscle, where H⁺ ions are released from the sarcomeres and Ca²⁺ is needed to activate them. nih.gov
Neurotransmitter System Interactions
Beta-alanyl-L-histidine, also known as carnosine, demonstrates significant interactions with various neurotransmitter systems within the central nervous system. Its influence extends to the modulation of excitatory glutamatergic pathways and a complex interplay with the metabolic and signaling axis of its constituent amino acids, histidine, and the subsequent bioactive amine, histamine (B1213489). These interactions underscore the neuromodulatory potential of this dipeptide.
Modulation of Glutamatergic Neurotransmission (e.g., Up-regulation of Glutamate (B1630785) Transporter 1)
Beta-alanyl-L-histidine plays a crucial role in regulating glutamate, the primary excitatory neurotransmitter in the brain. Excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders. Research indicates that beta-alanyl-L-histidine can mitigate this by modulating the glutamatergic system, notably through its effect on glutamate transporters. researchgate.net
One of the key mechanisms identified is the up-regulation of Glutamate Transporter 1 (GLT-1), a major transporter responsible for clearing synaptic glutamate, primarily located in astrocytes. researchgate.netmdpi.com By enhancing the expression and activity of GLT-1, beta-alanyl-L-histidine helps to reduce extracellular glutamate concentrations, thereby protecting neurons from excitotoxic damage. researchgate.netmdpi.com In a model of permanent cerebral ischemia, treatment with beta-alanyl-L-histidine was found to preserve the expression of GLT-1, which contributed to a reduction in glutamate levels and subsequent neuroprotection. mdpi.com Studies using neuron/astrocyte co-cultures exposed to oxygen-glucose deprivation/recovery have further demonstrated that beta-alanyl-L-histidine upregulates the mRNA level of the neuronal glutamate transporter EAAC1 and abolishes the increase in extracellular glutamate. nih.gov
The table below summarizes key research findings on the interaction between Beta-alanyl-L-histidine and the glutamatergic system.
Table 1: Research Findings on Beta-alanyl-L-histidine and Glutamatergic Neurotransmission
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection in Ischemia | In vitro and in vivo ischemic models | Beta-alanyl-L-histidine upregulated the expression of Glutamate Transporter 1 (GLT-1). | nih.gov |
| Glutamate Excitotoxicity | Permanent cerebral ischemia model | Preserved the expression of GLT-1 in astrocytes, leading to reduced glutamate levels. | mdpi.com |
| Glutamate and GABA Levels | Neuron/astrocyte co-cultures (OGD/recovery) | Abolished the increase in extracellular glutamate and increased extracellular GABA levels. | nih.gov |
| Glutamine Synthetase Modulation | Senescent astrocytes (OGD/recovery) | Rescued the expression of glutamine synthetase (GS) and reversed glutamate uptake activity. | nih.gov |
Interplay with the Carnosine-Histidine-Histamine Axis and Histamine Receptors
Beta-alanyl-L-histidine is intrinsically linked to the histamine pathway, as it is composed of β-alanine and L-histidine. L-histidine is the direct precursor to histamine, a critical neurotransmitter and neuromodulator, which is synthesized via the enzyme histidine decarboxylase. nih.govplos.org
A significant body of evidence suggests that beta-alanyl-L-histidine functions as a physiological reservoir for L-histidine, which can be mobilized for histamine synthesis, particularly during periods of physiological stress. nih.govnih.gov Research has demonstrated that under conditions that stimulate histamine formation, a sequence of events occurs: a rapid increase in histidine decarboxylase (HDC) activity and histamine concentration is followed by an increase in the activity of carnosinase (the enzyme that hydrolyzes carnosine) and a subsequent decrease in carnosine concentration. nih.gov This temporal relationship strongly supports the hypothesis that the breakdown of beta-alanyl-L-histidine provides the necessary L-histidine to fuel histamine production without depleting the free histidine pool. nih.gov This metabolic link has been observed in various histamine-rich tissues. nih.gov
Furthermore, the neuroprotective effects of beta-alanyl-L-histidine appear to be mediated, at least in part, through histamine receptors. In a study on senescent astrocytes, the protective actions of beta-alanyl-L-histidine were counteracted by a selective histamine H1 receptor antagonist (pyrilamine), indicating the involvement of this receptor subtype in its mechanism of action. mdpi.comnih.gov This suggests that beta-alanyl-L-histidine's benefits are not solely from its direct antioxidant properties but also from its role within the carnosine-histidine-histamine signaling axis. mdpi.com
The table below details experimental evidence for the interplay between Beta-alanyl-L-histidine and the histamine axis.
Table 2: Research Findings on the Carnosine-Histidine-Histamine Axis
| Study Focus | Model System/Condition | Key Findings | Reference |
|---|---|---|---|
| Histamine Reservoir Hypothesis | Mammalian Tissues / Stress | Tissue carnosine decreased while tissue histamine increased during stress, supporting carnosine as a histidine source. | nih.gov |
| Enzyme and Metabolite Dynamics | Rats treated with compound 48/80 | Increased HDC and histamine were followed by increased carnosinase activity and decreased carnosine concentration. | nih.gov |
| Anti-Stress Effects | Restraint-stressed mice | Administration of beta-alanyl-L-histidine elevated brain histamine levels and ameliorated stress-evoked immunocompromise. | plos.org |
| Receptor Mediation | Senescent astrocytes (OGD/recovery) | The neuroprotective effects of beta-alanyl-L-histidine were partly antagonized by a histamine H1 receptor antagonist. | nih.gov |
Beta Alanyl L Histidine in Specific Biological Systems: Mechanistic Studies
Skeletal Muscle Biochemistry and Cellular Physiology
Beta-alanyl-L-histidine is a key homeostatic regulator in skeletal muscle, contributing to optimal function through various mechanisms. Its presence in high concentrations within muscle tissue underscores its physiological significance in this dynamic environment.
Role in Muscle Contraction and Relaxation Dynamics
Beta-alanyl-L-histidine plays a crucial role in the intricate process of muscle contraction and relaxation, primarily by modulating calcium (Ca²⁺) handling within the muscle fibers. The force of muscle contraction is directly related to the amount of Ca²⁺ released from the sarcoplasmic reticulum and its subsequent binding to troponin. Research has shown that beta-alanyl-L-histidine can increase the Ca²⁺ sensitivity of the contractile apparatus. nih.gov This enhanced sensitivity means that for a given concentration of Ca²⁺, a greater force can be generated, thereby improving the efficiency of muscle contraction.
One of the proposed mechanisms for this increased calcium sensitivity is a potential interaction with the troponin complex, facilitating the conformational changes required to expose the myosin-binding sites on actin. Furthermore, beta-alanyl-L-histidine may also influence the rate of Ca²⁺ release and reuptake by the sarcoplasmic reticulum, which is critical for the speed of both contraction and relaxation. ucl.ac.uk An enhanced rate of Ca²⁺ reuptake could contribute to a faster muscle relaxation time, which is beneficial for rapid, repetitive movements. ucl.ac.uk
| Feature | Effect of Beta-alanyl-L-histidine | Mechanism |
| Calcium Sensitivity | Increased | Enhanced binding of Ca²⁺ to troponin, facilitating cross-bridge formation. nih.gov |
| Muscle Relaxation | Potentially Enhanced | May improve the efficiency of Ca²⁺ reuptake into the sarcoplasmic reticulum. ucl.ac.uk |
Mechanisms of Muscle Fatigue Attenuation (e.g., Intramuscular Acid Neutralization)
One of the most well-established roles of beta-alanyl-L-histidine in skeletal muscle is its function as an intracellular proton buffer, which is critical in delaying the onset of muscle fatigue during high-intensity exercise. nih.govresearchgate.net During intense anaerobic activity, there is a significant production of hydrogen ions (H⁺), leading to a decrease in intramuscular pH (acidosis). This drop in pH can impair muscle function by inhibiting key glycolytic enzymes, reducing the activity of phosphofructokinase, and interfering with the calcium-binding affinity of troponin, thereby diminishing force production. nih.gov
The imidazole (B134444) ring of the histidine residue in beta-alanyl-L-histidine has a pKa value of approximately 6.8, which is within the physiological pH range of muscle cells. youtube.com This chemical property allows it to effectively accept H⁺ ions, thus buffering the intracellular environment and mitigating the drop in pH. nih.gov By neutralizing the excess acid, beta-alanyl-L-histidine helps to maintain a more optimal environment for muscle contraction, allowing for sustained performance during high-intensity efforts. nih.govresearchgate.net
| Condition | Primary Cause | Role of Beta-alanyl-L-histidine |
| Muscle Fatigue (High-Intensity) | Accumulation of H⁺ ions (acidosis) | Intracellular pH buffering via the imidazole ring of histidine. nih.govresearchgate.net |
| Impaired Enzyme Function | Low pH | Maintains a more optimal pH for glycolytic enzymes. nih.gov |
| Reduced Force Production | H⁺ interference with Ca²⁺ binding | Helps preserve Ca²⁺ sensitivity of the contractile machinery. nih.gov |
Satellite Cell Proliferation and Underlying Mechanisms of Muscle Growth (in vitro and in vivo models)
Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. nih.govnih.gov Emerging evidence from both in vitro and in vivo studies suggests that beta-alanyl-L-histidine can stimulate the proliferation of these cells, thereby contributing to muscle growth. mdpi.comresearchgate.netd-nb.info
Mechanistic studies have revealed that beta-alanyl-L-histidine can activate the Akt/mTOR/S6K signaling pathway, a central regulator of cell growth and proliferation. mdpi.comd-nb.info Activation of this pathway leads to an increase in protein synthesis and cell cycle progression. In vitro experiments using cultured satellite cells have demonstrated that supplementation with beta-alanyl-L-histidine increases cell proliferation and the percentage of cells in the synthesis (S) phase of the cell cycle. mdpi.com In vivo studies in pigs have shown that dietary supplementation with beta-alanyl-L-histidine leads to increased muscle mass and average daily gain, which is associated with the activation of the Akt/mTOR/S6K pathway in the longissimus dorsi muscle. mdpi.com
| Model | Key Findings | Underlying Mechanism |
| In Vitro (Cultured Satellite Cells) | Increased proliferation; increased percentage of cells in S phase. mdpi.com | Activation of the Akt/mTOR/S6K signaling pathway. mdpi.comd-nb.info |
| In Vivo (Pigs) | Increased average daily gain and longissimus dorsi muscle weight. mdpi.com | Activation of the Akt/mTOR/S6K signaling pathway in skeletal muscle. mdpi.com |
Protection against Hypobaric Hypoxia-Induced Skeletal Muscle Protein Loss (in vivo models)
Exposure to high-altitude environments, characterized by hypobaric hypoxia, can lead to skeletal muscle atrophy and protein loss. nih.govresearchgate.net Research in animal models has demonstrated that beta-alanyl-L-histidine can afford protection against these detrimental effects. nih.gov
The protective mechanism of beta-alanyl-L-histidine in this context is multifactorial, primarily revolving around its antioxidant and anti-inflammatory properties. Hypobaric hypoxia induces oxidative stress and inflammation, which can activate proteolytic pathways leading to muscle protein degradation. nih.gov Studies have shown that supplementation with beta-alanyl-L-histidine in rats exposed to simulated high altitude can ameliorate hypoxia-induced inflammation, oxidative stress (by modulating factors like FOXO), and endoplasmic reticulum stress (indicated by GRP-78 levels). nih.gov Furthermore, it has been shown to downregulate atrophic signaling pathways, such as the one involving MuRF-1. nih.gov By mitigating these upstream triggers of muscle breakdown, beta-alanyl-L-histidine helps to preserve muscle protein content and function under hypoxic conditions.
Central Nervous System Function and Neuroprotective Mechanisms
In the central nervous system (CNS), beta-alanyl-L-histidine acts as a potent neuroprotective agent, shielding neurons from various forms of damage. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the brain. nih.gov
Mechanisms of Neuronal Protection against Oxidative Stress and Excitotoxicity (in vitro and in vivo models)
Oxidative stress and excitotoxicity are two major contributors to neuronal damage in a wide range of neurological disorders. nih.govexplorationpub.com Beta-alanyl-L-histidine has demonstrated significant efficacy in counteracting both of these pathological processes through multiple mechanisms. nih.govnih.gov
Protection against Oxidative Stress: Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich composition. Beta-alanyl-L-histidine functions as a powerful antioxidant by directly scavenging reactive oxygen species (ROS) and by chelating transition metal ions like copper and zinc, which can catalyze the formation of free radicals. youtube.com In vitro studies have shown that it can protect neuronal cells from damage induced by various oxidizing agents. nih.gov Furthermore, it can upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), thereby enhancing the cell's own defense mechanisms against oxidative stress. nih.gov
Protection against Excitotoxicity: Excitotoxicity is a process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium and subsequent activation of neurotoxic cascades. nih.govnih.gov Beta-alanyl-L-histidine has been shown to protect neurons from excitotoxic cell death. nih.gov While the exact mechanisms are still being fully elucidated, it is believed to involve the modulation of glutamate receptor activity and the attenuation of downstream signaling pathways that lead to apoptosis and necrosis. nih.gov Some studies suggest that its protective effects may be independent of direct ROS scavenging in the context of excitotoxicity, pointing towards a more specific interaction with the excitotoxic cascade. nih.gov
| Pathological Process | Key Mechanisms of Beta-alanyl-L-histidine |
| Oxidative Stress | - Direct scavenging of reactive oxygen species (ROS). youtube.com- Chelation of pro-oxidant metal ions. youtube.com- Upregulation of endogenous antioxidant enzymes (e.g., SOD, GPX). nih.gov |
| Excitotoxicity | - Modulation of glutamate receptor activity. nih.gov- Attenuation of downstream neurotoxic signaling pathways. nih.gov |
Impact on Amyloid Fibril Formation and Protein Aggregation (in vitro models)
Beta-alanyl-L-histidine has demonstrated a notable capacity to interfere with the formation of amyloid fibrils and protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov In vitro studies have shown that carnosine can prevent native proteins from forming these fibrillar structures. nih.gov The process of amyloid fibrillogenesis involves the self-assembly of proteins into highly ordered, cross-β-sheet-rich structures. nih.gov
The presence of carnosine has been found to attenuate the in vitro fibrillogenesis of the β-amyloid peptide (Aβ), which is strongly linked to Alzheimer's disease. nih.govnih.gov Mechanistically, the histidine component of the dipeptide is thought to play a role. Histidine residues can influence the stability of amyloid-β fibrils, and their protonation state, which is affected by pH, can impact fibril assembly. nih.gov While the precise mechanism is complex, it is suggested that carnosine may shield hydrophobic regions on protein surfaces, thereby inhibiting the protein-protein interactions that lead to aggregation. researchgate.net Studies using techniques like Thioflavin T (ThT) fluorescence assays, which detect amyloid fibrils, have confirmed the inhibitory effects of carnosine on the aggregation of proteins like lysozyme (B549824) under fibril-forming conditions. nih.gov
| Protein Model | Experimental Condition | Observed Effect of Beta-alanyl-L-histidine | Key Finding |
|---|---|---|---|
| β-amyloid peptide (Aβ) | In vitro fibrillogenesis assay | Attenuation of fibril formation | Demonstrates potential to interfere with a key pathological process in Alzheimer's disease. nih.gov |
| Lysozyme | Incubation under conditions inducing amyloid formation | Inhibition of amyloid fibril formation | Highlights the anti-aggregation properties of the dipeptide on a non-disease-specific protein model. nih.gov |
| Glycated α-crystallin | In vitro glycation model | Disaggregation of protein aggregates | Suggests a role in reversing existing protein aggregation. nih.gov |
Modulation of Peripheral and Brain Immune Cells (e.g., Macrophages, Microglia)
Beta-alanyl-L-histidine exerts modulatory effects on key immune cells of the central nervous system, particularly microglia. Microglia are the primary immune effector cells in the brain, responsible for phagocytosis and mediating inflammatory responses. nih.gov In the context of neurodegenerative diseases like Alzheimer's, chronic activation of microglia by stimuli such as amyloid-β (Aβ) peptides can contribute to neuroinflammation and neuronal damage. nih.govnih.gov
Research has shown that beta-alanyl-L-histidine can counteract this pro-inflammatory activation. In a transgenic mouse model of Alzheimer's disease, treatment with carnosine was found to reverse the increased microglial activation observed in the hippocampus. nih.gov Further in vitro studies have demonstrated that carnosine can inhibit Aβ-induced inflammation and oxidative stress in BV-2 microglial cells. nih.gov This anti-inflammatory action is crucial, as an imbalance between inflammatory mediators and their regulators can lead to chronic inflammation. nih.gov While the primary focus has been on brain immune cells, the synovium, which contains macrophages, is also a site of carnosine's anti-inflammatory activity in conditions like osteoarthritis. nih.gov
Influence on Brain Energy Metabolism
Beta-alanyl-L-histidine is present in brain tissue and appears to play a role in its metabolic functions. whiterose.ac.ukwikipedia.org The brain, along with skeletal muscle, is one of the tissues with the most active oxidative metabolism, and carnosine is found in both. whiterose.ac.ukmdpi.com Its precursors, β-alanine and L-histidine, can cross the blood-brain barrier, allowing for local synthesis within glial cells and certain neurons. mdpi.com
Bone and Cartilage Biology
Regulation of Osteoblast Proliferation and Differentiation
In the context of bone biology, a chelated form of beta-alanyl-L-histidine with zinc, known as beta-alanyl-L-histidinato zinc (AHZ), has demonstrated significant effects on osteoblasts, the cells responsible for bone formation. In vitro studies using the osteoblastic MC3T3-E1 cell line have shown that AHZ stimulates cell proliferation. nih.gov This proliferative effect was found to be dependent on protein synthesis. nih.gov
Furthermore, AHZ influences the differentiation of mesenchymal cells towards an osteoblastic lineage. In studies with C2C12 cells, a pluripotential mesenchymal cell line, AHZ was found to convert the differentiation pathway towards osteoblast and/or chondroblast lineages. researchgate.net This was evidenced by increased expression of key osteogenic markers such as core binding factor alpha-1 (Cbfa1/Runx2) and alkaline phosphatase (ALPase). researchgate.net
Inhibition of Osteoclast-Mediated Bone Resorption
In addition to promoting bone formation, beta-alanyl-L-histidinato zinc (AHZ) actively inhibits bone resorption, the process carried out by osteoclasts. nih.govnih.gov In vitro tissue culture systems using rat calvaria have shown that AHZ can completely inhibit the decrease in bone calcium content induced by various bone-resorbing agents, including parathyroid hormone (PTH), prostaglandin (B15479496) E2, and interleukin-1 alpha. nih.gov
The mechanism of inhibition involves a direct effect on osteoclasts. AHZ has been shown to clearly inhibit the formation of osteoclast-like cells in mouse marrow cultures. nih.gov It may interfere with the signaling pathways involved in osteoclast activation, potentially acting on the process of parathyroid hormone-induced protein kinase C activation. nih.gov This dual action of promoting osteoblast function while inhibiting osteoclast activity highlights its potential as a regulator of bone metabolism. nih.gov
| Cell Type | Process | Observed Effect of AHZ (in vitro) | Reference |
|---|---|---|---|
| Osteoblasts (MC3T3-E1) | Proliferation | Stimulated cell proliferation | nih.gov |
| Mesenchymal Cells (C2C12) | Differentiation | Converted differentiation pathway to osteoblast/chondroblast lineage | researchgate.net |
| Osteoclasts | Formation | Inhibited osteoclast-like cell formation | nih.gov |
| Bone Tissue (Rat Calvaria) | Resorption | Inhibited decrease in bone calcium content induced by resorbing agents | nih.gov |
Protective Effects on Chondrocytes and Cartilage Integrity (in vitro and in vivo models)
In the context of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown, beta-alanyl-L-histidine (carnosine) has shown therapeutic potential. nih.gov In vivo studies on animal models of arthritis have demonstrated that carnosine can reduce knee joint swelling. nih.gov In vitro, it has shown protective effects on fibroblast-like synoviocytes (FLS), which are key cells in the synovium that lines the joints. By activating antioxidant pathways (such as the Nrf2/HO-1 signaling pathway), carnosine can protect these cells from inflammation and oxidative stress induced by factors like interleukin-1β, thereby helping to maintain the integrity of the joint environment. nih.gov
Cellular Homeostasis and Stress Responses
Beta-alanyl-L-histidine, a dipeptide commonly known as carnosine, plays a significant role in maintaining cellular homeostasis and orchestrating responses to various stressors. nih.gov This naturally occurring compound, synthesized from the amino acids β-alanine and L-histidine, is found in high concentrations in excitable tissues such as muscle and brain. nih.govmdpi.com Its protective functions at the cellular level are multifaceted, encompassing the preservation of cell viability under adverse conditions, modulation of stress within the endoplasmic reticulum, and exertion of potent anti-inflammatory effects. nih.govnih.govresearchgate.net
Preservation of Cellular Viability under Various Stress Conditions
Beta-alanyl-L-histidine contributes to the preservation of cellular viability under a range of stress conditions, primarily through its robust antioxidant and anti-glycation properties. nbinno.comphysiology.org It effectively counteracts oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nbinno.com This dipeptide is a potent scavenger of free radicals, including ROS and reactive nitrogen species (RNS), thereby protecting vital cellular components like DNA, proteins, and lipids from oxidative damage. nih.govnbinno.com
Under conditions of metabolic stress, such as glucolipotoxicity (the damaging effect of high levels of glucose and fatty acids), Beta-alanyl-L-histidine has been shown to prevent a significant percentage of protein adduction events, which are modifications to proteins that can impair their function. nih.gov Specifically, it can prevent 65-90% of 4-hydroxynonenal (B163490) and 3-nitrotyrosine (B3424624) adduction events, thereby preserving mitochondrial function and stimulus-secretion coupling in cells. nih.gov
Research has also demonstrated the protective effects of Beta-alanyl-L-histidine against ischemia-induced damage in various tissues, including the heart, brain, kidneys, and liver. nih.gov Its ability to decrease lipid peroxidation of cell membranes is a key mechanism in this protection. nih.gov Furthermore, in response to high glucose-induced stress in podocytes (specialized cells in the kidneys), Beta-alanyl-L-histidine upregulates the expression of several cellular stress response proteins. nih.gov For instance, co-incubation with 1 mM carnosine and 25 mM glucose led to a significant upregulation of Heat Shock Protein 70 (Hsp70), Heme Oxygenase-1 (HO-1), and the catalytic subunit of glutamate-cysteine ligase (γ-GCS), as detailed in the table below. nih.gov
| Protein | Condition | Percentage Upregulation Compared to Untreated Cells |
|---|---|---|
| Hsp70 | 1 mM Carnosine + 25 mM Glucose | 84% |
| HO-1 | 1 mM Carnosine + 25 mM Glucose | 73% |
| γ-GCS | 1 mM Carnosine + 25 mM Glucose | 90% |
Modulation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com An accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger cell death if unresolved. mdpi.com Beta-alanyl-L-histidine and its methylated analog, anserine (B1665513), have been shown to participate in the regulation of the ER stress pathway. semanticscholar.org
While the precise mechanisms are still under investigation, evidence suggests that Beta-alanyl-L-histidine's ability to maintain protein homeostasis (proteostasis) is central to its role in mitigating ER stress. nih.govresearchgate.net It has been demonstrated to reduce the formation of altered proteins, such as those modified by methylglyoxal (B44143), a byproduct of glycolysis. researchgate.net By preventing the accumulation of these aberrant proteins, Beta-alanyl-L-histidine can alleviate the burden on the ER's protein-folding machinery. researchgate.net Furthermore, some studies suggest that Beta-alanyl-L-histidine may enhance the proteolysis of abnormal polypeptides, further contributing to the clearance of damaged proteins and the restoration of ER homeostasis. nih.govresearchgate.net In animal models, supplementation with Beta-alanyl-L-histidine has been associated with a decline in the expression of the ER stress marker GRP-78. researchgate.net
Anti-inflammatory Mechanisms at the Cellular Level
Beta-alanyl-L-histidine exhibits significant anti-inflammatory properties at the cellular level, primarily by modulating the function of immune cells such as macrophages and microglia. researchgate.netmdpi.commdpi.com It can influence macrophage polarization and decrease the production of pro-inflammatory mediators while promoting the synthesis of anti-inflammatory molecules. mdpi.commdpi.com
In a study using murine macrophage cells (RAW 264.7) challenged with a pro-inflammatory stimulus (phorbol 12-myristate 13-acetate, PMA), Beta-alanyl-L-histidine was shown to decrease the expression of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Concurrently, it upregulated the expression of anti-inflammatory mediators Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Transforming Growth Factor-beta 1 (TGF-β1). mdpi.com These effects were accompanied by a reduction in PMA-induced oxidative stress, indicating a link between its antioxidant and anti-inflammatory activities. mdpi.com
The anti-inflammatory effects of Beta-alanyl-L-histidine are summarized in the table below, based on findings from stimulated macrophage cell models.
| Inflammatory Mediator | Effect of Beta-alanyl-L-histidine | Mediator Type |
|---|---|---|
| TNF-α | Down-regulation | Pro-inflammatory |
| IL-6 | Down-regulation | Pro-inflammatory |
| IL-4 | Up-regulation | Anti-inflammatory |
| IL-10 | Up-regulation/Rescued Levels | Anti-inflammatory |
| TGF-β1 | Up-regulation | Anti-inflammatory |
Furthermore, a zinc-complexed form of Beta-alanyl-L-histidine, known as polaprezinc, has been shown to downregulate the activation of the pro-inflammatory transcription factor NF-κB and the expression of Interleukin-8 (IL-8) in gastric epithelial cells. nih.gov This suggests that Beta-alanyl-L-histidine can interfere with key signaling pathways that drive inflammatory responses. nih.gov
Research Methodologies and Analytical Approaches for Beta Alanyl L Histidine Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the direct effects of Beta-alanyl-L-histidine on specific cells and tissues, minimizing the influence of systemic variables. These models are fundamental for dissecting cellular and molecular pathways.
Cultured cells are a cornerstone of Beta-alanyl-L-histidine research, allowing for detailed examination of its impact on various cell types.
Neuronal Cells: Studies frequently utilize neuronal cell lines, such as SH-SY5Y and GT1-7, and primary neuronal cultures to investigate the neuroprotective properties of Beta-alanyl-L-histidine. Research has shown that it can protect these cells against toxicity induced by substances like β-amyloid and 6-hydroxydopamine, which are relevant to Alzheimer's and Parkinson's disease models, respectively. nih.govplos.orgmdpi.com For instance, in GT1-7 hypothalamic neuronal cells, Beta-alanyl-L-histidine was found to suppress cell death and inflammatory responses induced by 6-hydroxydopamine by inhibiting the ROS-JNK pathway. plos.org It has also been observed to decrease neuronal cell death in neuron/astrocyte co-cultures exposed to oxygen-glucose deprivation and recovery, a model for ischemic conditions. nih.gov Furthermore, it can induce the secretion of exosomes from intestinal cells which in turn activate neuronal cells, suggesting a role in gut-brain axis communication. plos.org
Glial Cells: The role of Beta-alanyl-L-histidine is also explored in glial cells, which are crucial for neuronal support and brain homeostasis. Studies have demonstrated that Beta-alanyl-L-histidine can activate glial cells, prompting them to secrete neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). nih.govnih.gov Research on human microglial cells (HMC3 line) has characterized its effects on energy metabolism, showing an improvement in the cell's energy state, which could be protective under stressful conditions. mdpi.com
Myoblasts and Fibroblasts: The influence of Beta-alanyl-L-histidine on muscle precursor cells (myoblasts) is another area of investigation. For example, studies with C2C12 myoblasts have examined its effects on the expression of myokines. researchgate.net In the context of cellular aging, Beta-alanyl-L-histidine has been shown to delay senescence in cultured human fibroblasts. morelife.org
Endothelial Cells: The vascular endothelium is a key target for Beta-alanyl-L-histidine's protective effects. Research using human umbilical vein endothelial cells (HUVECs) has shown its ability to abrogate acrolein-induced toxicity and inhibit protein carbonylation. researchgate.net In rat brain endothelial cells, it has demonstrated protection against β-amyloid-induced cytotoxicity. mdpi.com Additionally, studies on endothelial F-2 cells have shown that Beta-alanyl-L-histidine can facilitate the production of nitric oxide (NO), a critical signaling molecule in the vasculature. researchgate.net
| Cell Type | Cell Line/Culture | Key Research Focus | Observed Effects of Beta-alanyl-L-histidine | Reference |
|---|---|---|---|---|
| Neuronal | GT1-7 Hypothalamic Neurons | Parkinson's Disease Model (6-OHDA induced toxicity) | Suppressed cell death and inflammation; Inhibited ROS-JNK pathway. | plos.org |
| Neuronal | Neuron/Astrocyte Co-cultures | Ischemia Model (OGD/recovery) | Decreased neuronal cell death; Modulated glutamate (B1630785) and GABA levels. | nih.gov |
| Glial | Human Microglial Cells (HMC3) | Basal Energy Metabolism | Ameliorated microglia energy state (increased ATP/ADP ratio). | mdpi.com |
| Endothelial | Human Umbilical Vein Endothelial Cells (HUVEC) | Acrolein-induced Toxicity | Reversed cell death; Inhibited protein carbonylation. | researchgate.net |
| Endothelial | Endothelial F-2 Cells | Nitric Oxide Production | Enhanced NO production in a dose-dependent manner. | researchgate.net |
Using isolated tissues allows researchers to study the effects of Beta-alanyl-L-histidine in an environment that maintains the cellular architecture and local synaptic connections.
Olfactory Cortex Slices: A notable example is the use of cultured slices from the rat olfactory cortex. nih.govworldscientists.ru This preparation is particularly relevant as the olfactory bulb has naturally high concentrations of Beta-alanyl-L-histidine. nih.gov In these slices, the application of Beta-alanyl-L-histidine has been shown to activate glutamatergic and GABAergic mechanisms. nih.govworldscientists.ru It also facilitates long-term post-tetanic potentiation (LTP), a form of synaptic plasticity crucial for learning and memory, by modulating AMPA and NMDA receptors. nih.govworldscientists.ru Electrophysiological studies using organotypic slice cultures of olfactory bulb neurons have recorded inward current responses to Beta-alanyl-L-histidine, suggesting it acts as an excitable neuroeffector in the olfactory system. nih.gov
Isolated Muscle Fibers: While less commonly detailed in the context of direct application in recent literature, isolated muscle fibers are a valuable tool for studying the compound's role in muscle physiology, particularly its pH-buffering capacity during contraction.
| Tissue Preparation | Animal Model | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Cultured Olfactory Cortex Slices | Rat | Synaptic Plasticity and Neurotransmission | Induced activation of glutamatergic and GABAergic systems; Facilitated long-term potentiation (LTP). | nih.govworldscientists.ru |
| Organotypic Olfactory Bulb Slices | Rat | Electrophysiological Response | Generated inward currents in olfactory bulb neurons, suggesting a role as a neuroeffector. | nih.gov |
To understand the mechanisms of Beta-alanyl-L-histidine at a molecular level, various biochemical assays are employed.
Adduct Formation: Beta-alanyl-L-histidine is known to react with and detoxify reactive carbonyl species, such as those formed during lipid peroxidation. Assays are used to characterize the formation of covalent adducts between Beta-alanyl-L-histidine and aldehydes like 4-hydroxynonenal (B163490) or catecholaldehydes (e.g., DOPAL, DOPEGAL). acs.orgnih.govnih.gov Mass spectrometry is a key technique to identify and characterize these adducts, confirming that this scavenging activity occurs in cellular matrices. acs.orgnih.gov This process, termed "carnosinylation," is believed to be a mechanism by which it protects proteins from carbonyl stress and subsequent damage. morelife.org
Enzyme Activity: The effect of Beta-alanyl-L-histidine on enzyme activity is another critical area of study. For example, fluorescent enzymatic assays have been used to show that it can inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling and inflammation, by chelating zinc. mdpi.com It has also been shown to stimulate the activity of the insulin-degrading enzyme, which plays a role in clearing β-amyloid. nih.gov Conversely, its effect on monoamine oxidase B (MAO-B) activity has been investigated in the context of brain ischemia. tohoku.ac.jp
Preclinical In Vivo Animal Models
Animal models are indispensable for studying the systemic effects of Beta-alanyl-L-histidine, including its metabolism, tissue distribution, and impact on complex physiological and pathological processes.
Rats and mice are the most common models used to explore the therapeutic potential and physiological functions of Beta-alanyl-L-histidine.
Brain Ischemia: Rodent models of focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO), are widely used to test the neuroprotective effects of Beta-alanyl-L-histidine. mdpi.comnih.govnih.govahajournals.org Studies consistently show that administration of Beta-alanyl-L-histidine can significantly reduce infarct volume and neuronal damage. nih.govnih.govahajournals.org The mechanisms investigated in these models include the preservation of endogenous antioxidants like glutathione (B108866), reduction of reactive oxygen species, and inhibition of matrix metalloproteinase activity. mdpi.comnih.govahajournals.org
Oxidative Stress: The antioxidant properties of Beta-alanyl-L-histidine are frequently studied in rats subjected to various stressors. For example, in models of chronic cold plus immobilization stress, Beta-alanyl-L-histidine has been shown to have beneficial effects on the prooxidant-antioxidant balance in the brain, liver, and heart. researchgate.net
Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease are used to assess the impact of Beta-alanyl-L-histidine on cognitive function and disease pathology. In one such model, Beta-alanyl-L-histidine administration rescued cognitive deficits caused by a high-fat diet. nih.govresearchgate.net This effect was associated with a reversal of increased microglial activation and expression of the Receptor for Advanced Glycation Endproducts (RAGE) in blood vessels, rather than a change in senile plaque load. nih.gov
| Rodent Model | Condition Studied | Key Research Findings | Reference |
|---|---|---|---|
| Mouse (pMCAO) | Permanent Focal Cerebral Ischemia | Significantly decreased infarct size and neuronal damage; Reduced reactive oxygen species; Preserved glutathione levels. | nih.govahajournals.org |
| Rat (MCAO) | Early Stage Focal Ischemia | Reduced infarct volume; Increased expression of superoxide (B77818) dismutase (SOD). | nih.gov |
| Rat | Chronic Cold and Immobilization Stress | Improved prooxidant-antioxidant status, particularly in the brain tissue. | researchgate.net |
| Transgenic Mouse (Alzheimer's Model) | High-Fat Diet Induced Cognitive Decline | Prevented cognitive decline; Reversed increased microglial activation and RAGE expression. | nih.govresearchgate.net |
Quantitative and Qualitative Analytical Techniques
The study of Beta-alanyl-L-histidine, commonly known as carnosine, employs a range of sophisticated analytical techniques to elucidate its concentration, molecular interactions, and functional effects. These methods span from spectroscopic analysis for quantification to complex molecular and cell-based assays to understand its biological role.
Spectroscopic Methods for Concentration Determination (e.g., Proton Magnetic Resonance Spectroscopy)
Spectroscopic techniques are fundamental for the quantitative analysis of Beta-alanyl-L-histidine in biological samples. Proton Magnetic Resonance (PMR) spectroscopy, in particular, has been utilized to study the histidine residues within molecules, which is directly applicable to the structure of carnosine. nih.gov PMR spectroscopy can provide detailed information about the chemical environment of the protons in the molecule, allowing for its identification and quantification. nih.gov For instance, studies on histidine residues in proteins have successfully used PMR to obtain titration curves for the H-4 and H-2 resonances of the imidazole (B134444) ring. nih.gov This approach allows for the determination of apparent pK values, providing insight into the local environment of the histidine moiety. nih.gov High-Performance Liquid Chromatography (HPLC) is another common method for the analysis of carnosine, often using a mixed-mode column and UV detection at 215 nm to achieve high resolution and peak symmetry. sielc.com
Molecular Biological Techniques (e.g., Gene Expression Analysis by mRNA, Western Blotting for Protein Levels)
To understand the regulation and impact of Beta-alanyl-L-histidine at the molecular level, researchers employ various molecular biological techniques. Gene expression analysis via messenger RNA (mRNA) quantification is used to assess the levels of enzymes involved in carnosine synthesis and degradation. For example, studies have investigated the mRNA expression of carnosine synthase (CARNS), the enzyme responsible for its synthesis, in response to supplementation with its precursors, beta-alanine (B559535) and L-histidine. nih.govnih.govmdpi.com Such analyses have shown that dietary supplementation can upregulate the gene expression of carnosine synthase. nih.govnih.gov
Western blotting is another crucial technique used to determine the protein levels of key players in pathways affected by Beta-alanyl-L-histidine. For instance, in studies investigating the effects of carnosine on cancer cells, Western blotting has been used to measure the levels of proteins involved in apoptosis and cell cycle regulation, such as cyclin D1, BAX, Bcl-2, and cleaved caspase-3. sci-hub.se This technique provides a semi-quantitative measure of protein expression, offering insights into the mechanisms through which carnosine exerts its biological effects.
A study on the effects of L-carnosine on human colorectal cancer cells (HCT116) provides an example of the application of these techniques.
| Technique | Target Analyte | Observed Effect of L-carnosine Treatment | Reference |
|---|---|---|---|
| RT-PCR | Cell cycle-related gene mRNA | Decreased levels | sci-hub.se |
| Western Blot | Cyclin D1, BAX/Bcl-2 ratio, cleaved caspase-3, p21, p53 proteins | Significantly increased levels | sci-hub.se |
Cell-Based Assays for Functional Outcomes (e.g., Cell Viability, Proliferation, Apoptosis)
Cell-based assays are indispensable for evaluating the functional consequences of Beta-alanyl-L-histidine treatment on cellular processes. These assays provide critical data on how carnosine affects cell health and behavior.
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. Studies on ovarian cancer cell lines (A2780, OVCAR-3, and SKOV-3) have shown that L-carnosine can reduce cell viability in a dose-dependent manner. researchgate.net For example, in A2780 and OVCAR-3 cells, a significant reduction in viability was observed starting at a concentration of 50 mM. researchgate.net
Proliferation Assays: To measure cell proliferation, techniques such as Ki-67 staining followed by immunofluorescence microscopy are employed. In human colorectal cancer cells (HCT116), treatment with L-carnosine was found to gradually reduce cellular proliferation. sci-hub.se
Apoptosis Assays: Apoptosis, or programmed cell death, is a key functional outcome investigated in relation to Beta-alanyl-L-histidine. Techniques such as Annexin V-FITC staining and 7-aminoactinomycin D (7-AAD) staining are used to detect and quantify apoptotic cells via flow cytometry. sci-hub.senih.gov Research has demonstrated that L-carnosine can induce apoptosis in various cancer cell lines. sci-hub.seresearchgate.net For instance, treatment of HCT116 cells with 200 mM L-carnosine resulted in a greater number of apoptotic cells compared to control groups. sci-hub.se Furthermore, carnosine has been shown to protect thymocytes from both necrotic and apoptotic cell death induced by ouabain. nih.gov
The following table summarizes findings from a study on the effect of L-carnosine on different ovarian cancer cell lines.
| Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|
| A2780 | MTT (Viability) | Reduced viability starting at 50 mM; IC50 of 165 mM | researchgate.net |
| OVCAR-3 | MTT (Viability) | Reduced viability starting at 50 mM; IC50 of 125 mM | researchgate.net |
| SKOV-3 | MTT (Viability) | Reduced viability starting at 100 mM; IC50 of 485 mM | researchgate.net |
| A2780, OVCAR-3, SKOV-3 | Apoptosis Assay | Increased percentage of apoptotic cells at 20, 50, and 100 mM | researchgate.net |
Computational and Systems Biology Approaches
Computational and systems biology approaches provide powerful tools to investigate Beta-alanyl-L-histidine at a systems level, from simulating molecular interactions to identifying broad metabolic pathways.
Molecular Dynamics Simulations for Ligand-Enzyme Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique has been employed to gain detailed insights into the binding mechanisms of Beta-alanyl-L-histidine and its analogues to enzymes, particularly human serum carnosinase 1 (CN1), the enzyme responsible for its degradation. peerj.comnih.gov These simulations can explore the binding poses and interaction energies between the ligand (carnosine) and the enzyme's active site. peerj.comresearchgate.net For example, MD simulations have revealed that the amine end and the imidazole ring of carnosine are key for its binding within the enzyme's pocket. nih.gov By calculating interaction energies, researchers can compare the binding affinities of different substrates and inhibitors to the enzyme, which is crucial for designing strategies to prolong the biological lifetime of carnosine. nih.govresearchgate.net
A comparative study using MD simulations on the binding of carnosine and anserine (B1665513) to CN1 provided the following insights:
| Parameter | Finding | Reference |
|---|---|---|
| Binding Interactions | Both carnosine and anserine form a comparable number of interactions (4-6 hydrogen bonds) with CN1. | peerj.com |
| Binding Affinity | There is no large energetic difference between the binding of anserine and carnosine (260-360 kJ/mol), though carnosine appears to bind slightly tighter. | researchgate.net |
| Dominant Forces | In chain B of the CN1 dimer, electrostatic forces are dominant, which may facilitate better enzymatic activity. | peerj.com |
Metabolomics and Network Analysis for Pathway Identification
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been used to identify the role of the carnosine-histidine metabolic pathway in various biological contexts. Untargeted metabolomics studies in acute myeloid leukemia (AML), for instance, have shown a significant increase in carnosine levels in the blood of AML mice and patients. mdpi.com This suggests that the carnosine-histidine metabolism pathway may play a role in the development of the disease. mdpi.com
Network analysis integrates various biological data to map the complex interactions between genes, proteins, and metabolites. nih.govnih.govufrn.br This approach can be used to identify the regulatory pathways modulated by Beta-alanyl-L-histidine. By analyzing genes and proteins whose expression or activity is altered by carnosine, researchers can construct regulatory networks. researchgate.net For example, network analysis has shown that carnosine-modulated genes are primarily involved in the regulation of apoptosis (e.g., TNF, CASP3, BAX) and the activation of HIF1α. researchgate.net This systems-level view helps to elucidate the multifaceted mechanisms through which carnosine exerts its effects on cellular function. researchgate.netethz.ch
Future Directions in Beta Alanyl L Histidine Research
Deeper Elucidation of Uncharted Physiological and Pathophysiological Roles
While the roles of Beta-alanyl-L-histidine as an intracellular pH buffer, antioxidant, and metal-ion chelator are well-established, emerging evidence suggests its involvement in a broader range of physiological and pathophysiological processes. physiology.orgphysiology.orgnih.gov Future research will likely focus on elucidating its more nuanced functions.
Neuromodulation and Neuroprotection: Beyond its antioxidant properties, Beta-alanyl-L-histidine may act as a neuromodulator or neurotransmitter in the central nervous system. mdpi.commdpi.com Its presence in specific brain regions suggests a role in brain function. mdpi.com Further investigation is needed to understand its precise involvement in neurotransmission and its potential to protect against neurodegenerative diseases and ischemic brain injury. physiology.orgmdpi.com
Regulation of Calcium Handling and Energy Metabolism: Studies in skeletal and cardiac muscle suggest that Beta-alanyl-L-histidine plays a role in regulating calcium sensitivity and handling, which is crucial for muscle contraction. nih.govresearchgate.net Its influence on energy metabolism is another area of growing interest. mdpi.comresearchgate.net Understanding these roles could have implications for exercise physiology and the treatment of cardiac conditions. ntu.ac.uknih.gov
Pathophysiological Significance: The involvement of Beta-alanyl-L-histidine in various disease states, including diabetes and its complications, ocular diseases, and aging, warrants further exploration. physiology.orgphysiology.org Investigating its precise mechanisms in these pathologies could unveil new therapeutic targets. The role of serum carnosinase, the enzyme that degrades Beta-alanyl-L-histidine, in various diseases is also a critical area for future research. physiology.orgphysiology.org
| Established Roles | Emerging Roles |
|---|---|
| Intracellular pH Buffering physiology.orgphysiology.org | Neuromodulation/Neurotransmission mdpi.commdpi.com |
| Antioxidant/Scavenging of Reactive Species physiology.orgwikipedia.org | Regulation of Calcium Handling nih.govresearchgate.net |
| Metal Ion Chelation (e.g., Cu2+, Zn2+) physiology.orgwikipedia.org | Modulation of Energy Metabolism mdpi.comresearchgate.net |
| Anti-glycating Agent wikipedia.orgnih.gov | Anti-inflammatory Actions mdpi.com |
Advanced Investigations into Molecular Specificity and Binding Partners
The biological effects of Beta-alanyl-L-histidine are mediated through its interactions with a variety of molecular partners. A deeper understanding of this specificity is crucial for elucidating its mechanisms of action.
Interaction with Reactive Species: Beta-alanyl-L-histidine is known to scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (HNE). nih.govmdpi.com Future studies should focus on the precise kinetics and specificity of these interactions and the identification of the resulting adducts in vivo. The imidazole (B134444) moiety of the histidine residue is believed to be a key player in these reactions. physiology.orgyoutube.com
Metal Ion Chelation: The ability of Beta-alanyl-L-histidine to chelate divalent metal ions like copper and zinc is well-documented. physiology.orgwikipedia.org Advanced biophysical techniques could be employed to characterize the coordination chemistry and stability of these metal-dipeptide complexes under physiological conditions and their impact on metal-mediated cellular processes.
Protein Interactions: Beta-alanyl-L-histidine can prevent the formation of advanced glycation end-products (AGEs) by reacting with glycating agents. wikipedia.orgnih.gov This "carnosinylation" of proteins is an important protective mechanism. nih.gov Future research should aim to identify specific protein targets of this modification and its functional consequences. Furthermore, understanding its interaction with enzymes like carnosinase is vital for developing strategies to enhance its bioavailability. rsc.orgpeerj.com
Development of Novel Analogues and Formulations for Enhanced Research Utility and Stability in Preclinical Models
A significant hurdle in the preclinical and potential therapeutic application of Beta-alanyl-L-histidine is its rapid hydrolysis by the enzyme serum carnosinase. mdpi.commdpi.com This has spurred the development of novel analogues and formulations with improved stability and bioavailability.
Carnosine Analogues: Researchers have synthesized various analogues, including N-acetylcarnosine, carnosinol, and homocarnosine, to enhance stability and target specific biological activities. mdpi.comresearchgate.net These modifications aim to protect the peptide bond from enzymatic cleavage while retaining or even enhancing its desired properties. mdpi.com
Innovative Drug Delivery Systems: To overcome the issue of degradation, various drug delivery systems are being explored. These include vesicular systems like liposomes and niosomes, as well as nanoparticulate systems. mdpi.comresearchgate.net Such formulations can protect Beta-alanyl-L-histidine from enzymatic degradation, potentially bypass the blood-brain barrier, and allow for site-specific delivery. mdpi.com
Prodrug Approaches: The development of lipophilic prodrugs, such as D-carnosine octyl ester, represents another strategy to improve absorption and bioavailability. rsc.org These compounds are designed to be converted into the active form after absorption.
| Strategy | Examples | Rationale |
|---|---|---|
| Analogues | N-acetylcarnosine, Carnosinol, Homocarnosine mdpi.comresearchgate.net | Increased resistance to carnosinase, potentially altered biological activity. |
| Vesicular Systems | Liposomes, Niosomes mdpi.comresearchgate.net | Protection from enzymatic degradation, enhanced delivery. |
| Nanoparticulate Systems | Gold nanoparticles nih.gov | Carrier for targeted delivery. |
| Prodrugs | D-carnosine octyl ester rsc.org | Improved absorption and bioavailability. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The advent of "omics" technologies provides a powerful approach to unravel the complex biological networks influenced by Beta-alanyl-L-histidine. Integrating data from genomics, proteomics, and metabolomics can offer a holistic view of its mechanisms of action.
Proteomics and Metabolomics: Studies integrating proteomics and metabolomics have begun to shed light on the influence of histidyl dipeptides on cardiac and brain metabolism. nih.govnih.gov For example, research has shown that β-alanine supplementation can alter the levels of other metabolites in the hippocampus. nih.gov Future studies could use these approaches to identify novel protein targets and metabolic pathways modulated by Beta-alanyl-L-histidine in various tissues and disease models.
Systems Biology Approach: A systems biology approach, combining experimental data with computational modeling, will be instrumental in constructing comprehensive models of Beta-alanyl-L-histidine's physiological roles. This can help in predicting its effects under different conditions and identifying key nodes in the networks it regulates.
Comparative Mechanistic Studies of Beta-alanyl-L-histidine and Its Stereoisomers/Analogues (e.g., D-carnosine)
Comparing the biological activities of Beta-alanyl-L-histidine (L-carnosine) with its stereoisomer, D-carnosine, and other analogues provides valuable insights into its structure-activity relationships and mechanisms of action.
Stereospecificity of Biological Effects: D-carnosine is resistant to hydrolysis by carnosinases, which makes it an interesting candidate for therapeutic development. mdpi.comnih.gov Comparative studies have shown that D- and L-carnosine can exhibit similar efficacy in preclinical models of ischemic stroke, despite the difference in their susceptibility to enzymatic degradation. mdpi.comnih.govresearchgate.net
Mechanistic Differences: While both stereoisomers can protect against excitotoxicity and free radical accumulation, subtle differences in their mechanisms may exist. mdpi.comnih.gov For instance, in vitro studies have shown that D-carnosine may offer neuroprotection against NMDA excitotoxicity at lower concentrations than L-carnosine. mdpi.com Further research is needed to dissect these differences at the molecular level.
Exploration of Synergistic Biochemical Interactions with Other Endogenous Molecules in Cellular Contexts
Beta-alanyl-L-histidine does not function in isolation within the cell. Its biological effects can be modulated and potentially enhanced through interactions with other endogenous molecules.
Synergy with Antioxidants: Research has demonstrated synergistic effects when Beta-alanyl-L-histidine is combined with other antioxidants. For example, co-administration with epigallocatechin gallate (EGCG) has been shown to synergistically increase the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme, offering enhanced neuroprotection against oxidative stress. nih.govresearchgate.netbenthamdirect.com
Interactions with Other Biomolecules: The conjugation of Beta-alanyl-L-histidine with molecules like hyaluronic acid has been shown to improve the antioxidant properties and enzymatic resistance of both compounds. nih.gov Exploring other potential synergistic interactions with endogenous molecules, such as vitamins, co-factors, and other peptides, could reveal novel therapeutic combinations with enhanced efficacy.
Future investigations into these synergistic relationships will be crucial for understanding the integrated role of Beta-alanyl-L-histidine in cellular defense and homeostasis and for designing more effective combination therapies.
Q & A
Q. What are the validated methods for synthesizing Beta-Alanyl-L-Histidine with high purity, and how can researchers optimize yield?
Q. How can researchers ensure the stability of Beta-Alanyl-L-Histidine in aqueous solutions during in vitro studies?
- Methodological Answer : Stability is pH-dependent. Use phosphate buffer (pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Store solutions at 4°C and analyze degradation via LC-MS over 72 hours. Avoid metal ions (e.g., Cu²⁺) that catalyze oxidation. For long-term stability, lyophilize and store at -80°C under nitrogen .
Advanced Research Questions
Q. What experimental frameworks resolve contradictory findings on Beta-Alanyl-L-Histidine’s antioxidant mechanisms in neuronal models?
- Methodological Answer : Conflicting results often arise from variability in cell models (primary neurons vs. immortalized lines) and ROS detection methods (DCFDA vs. EPR spectroscopy). To address this:
Standardize models : Use primary cortical neurons exposed to H₂O₂-induced oxidative stress.
Quantify ROS : Combine fluorescent probes (e.g., DCFDA) with EPR for direct radical detection.
Q. How can researchers design experiments to differentiate Beta-Alanyl-L-Histidine’s direct chelation effects from indirect gene-regulation roles in metal toxicity?
- Methodological Answer : Use a dual approach:
Chelation assays : ICP-MS to quantify metal (e.g., Zn²⁺) binding in vitro. Compare with EDTA controls.
Transcriptomics : RNA-seq on metal-exposed cells treated with Beta-Alanyl-L-Histidine to identify differentially expressed genes (e.g., MT1A, SOD2).
Validate via CRISPR knockout of identified genes to isolate chelation-independent pathways .
Q. What statistical approaches are optimal for analyzing Beta-Alanyl-L-Histidine’s dose-dependent effects on muscle fatigue in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability. For non-linear responses (e.g., hormetic effects), apply spline regression or log-transformed ANOVA. Power analysis (α=0.05, β=0.2) should determine sample size, with ≥15 participants/group for human trials. Pre-register analysis plans to mitigate p-hacking .
Methodological Best Practices
Q. How can researchers ensure reproducibility in Beta-Alanyl-L-Histidine studies?
- Answer :
- Documentation : Follow Beilstein Journal guidelines: report solvent purity (e.g., HPLC-grade), exact molar ratios, and instrumentation parameters (e.g., HPLC gradient profile) .
- Open Science : Share raw spectra, chromatograms, and analysis scripts via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies address low bioavailability challenges in Beta-Alanyl-L-Histidine pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
